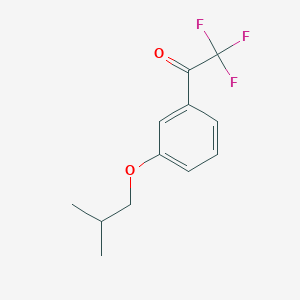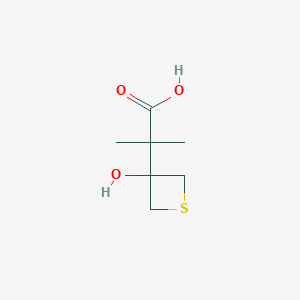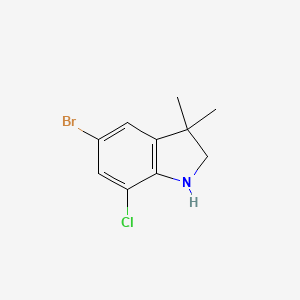
(3-Fluoro-4,5-dimethylthiophen-2-yl)(phenyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Fluoro-4,5-dimethylthiophen-2-yl)(phenyl)methanol is an organic compound that features a thiophene ring substituted with fluorine, methyl groups, and a phenylmethanol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-4,5-dimethylthiophen-2-yl)(phenyl)methanol typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with sulfur sources under acidic conditions.
Introduction of Fluorine and Methyl Groups: Fluorination can be achieved using electrophilic fluorinating agents such as Selectfluor. Methyl groups can be introduced via Friedel-Crafts alkylation using methyl halides and a Lewis acid catalyst.
Attachment of the Phenylmethanol Moiety: The phenylmethanol group can be introduced through a Grignard reaction, where phenylmagnesium bromide reacts with the thiophene derivative, followed by hydrolysis to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. This method allows for better control over reaction conditions and scalability.
化学反应分析
Types of Reactions
Oxidation: The hydroxyl group in (3-Fluoro-4,5-dimethylthiophen-2-yl)(phenyl)methanol can undergo oxidation to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding thiophene derivative with a reduced hydroxyl group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: (3-Fluoro-4,5-dimethylthiophen-2-yl)(phenyl)methanone
Reduction: (3-Fluoro-4,5-dimethylthiophen-2-yl)(phenyl)methane
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
科学研究应用
(3-Fluoro-4,5-dimethylthiophen-2-yl)(phenyl)methanol has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic electronics and conductive polymers.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its structural similarity to biologically active molecules.
作用机制
The mechanism of action of (3-Fluoro-4,5-dimethylthiophen-2-yl)(phenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance binding affinity through hydrogen bonding or electrostatic interactions. The compound may also modulate biological pathways by altering the activity of key enzymes or signaling molecules.
相似化合物的比较
Similar Compounds
- (3-Fluoro-4,5-dimethylthiophen-2-yl)methanol
- (3-Fluoro-4,5-dimethylthiophen-2-yl)(phenyl)methanone
- (3-Fluoro-4,5-dimethylthiophen-2-yl)(phenyl)methane
Uniqueness
(3-Fluoro-4,5-dimethylthiophen-2-yl)(phenyl)methanol is unique due to the presence of both a fluorine atom and a phenylmethanol moiety, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications in research and industry.
属性
分子式 |
C13H13FOS |
|---|---|
分子量 |
236.31 g/mol |
IUPAC 名称 |
(3-fluoro-4,5-dimethylthiophen-2-yl)-phenylmethanol |
InChI |
InChI=1S/C13H13FOS/c1-8-9(2)16-13(11(8)14)12(15)10-6-4-3-5-7-10/h3-7,12,15H,1-2H3 |
InChI 键 |
QPQJQDOGAWZZLQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(SC(=C1F)C(C2=CC=CC=C2)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


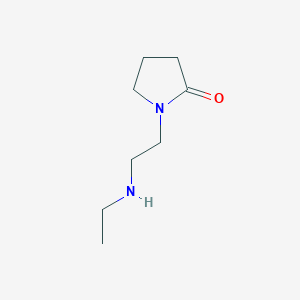
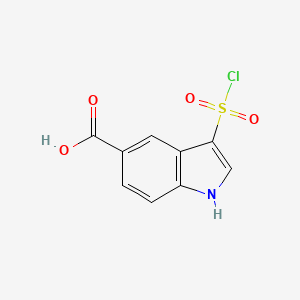
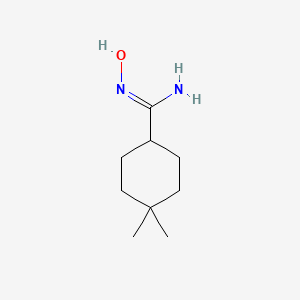
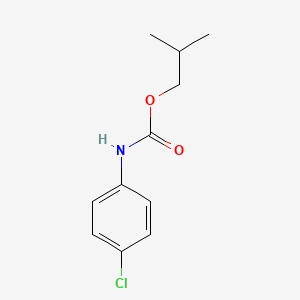

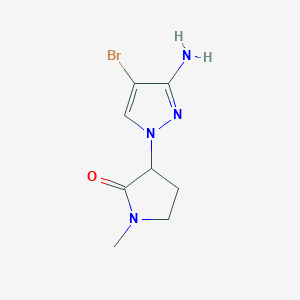
![2-[(But-3-yn-2-yl)amino]-3-fluorobenzoic acid](/img/structure/B13081175.png)
